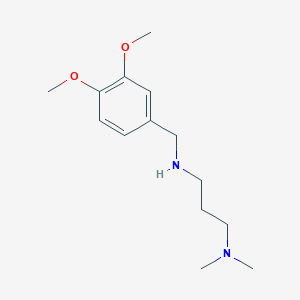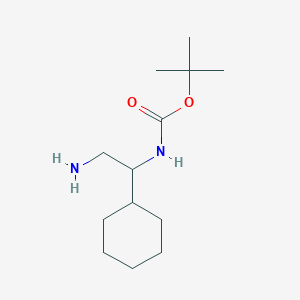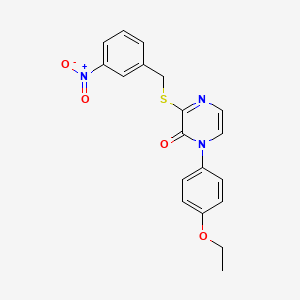
(Z)-3-bromo-N-(3-(4-phenylthiazol-2-yl)-2H-chromen-2-ylidene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’re asking about is a complex organic molecule that contains several functional groups, including a bromine atom, an aniline group, a phenylthiazolyl group, and a chromenylidene group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic techniques such as NMR and IR, as well as elemental analysis .
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For example, the bromine atom might be involved in substitution reactions, while the aniline group might undergo reactions typical of amines .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined experimentally .
Scientific Research Applications
(Z)-3-bromo-N-(3-(4-phenylthiazol-2-yl)-2H-chromen-2-ylidene)aniline has been studied for its potential applications in various fields such as medicine, material science, and agriculture. In medicine, this compound has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been studied for its potential use in the treatment of diseases such as cancer, arthritis, and bacterial infections. In material science, this compound has been studied for its potential use in the development of organic electronics and optoelectronic devices. In agriculture, this compound has been studied for its potential use as a pesticide due to its anti-bacterial properties.
Mechanism of Action
The mechanism of action of (Z)-3-bromo-N-(3-(4-phenylthiazol-2-yl)-2H-chromen-2-ylidene)aniline involves its ability to inhibit the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. It has been found to reduce inflammation by inhibiting the activity of COX-2. It has also been found to induce apoptosis, which is a process of programmed cell death, in cancer cells. Additionally, it has been found to have anti-bacterial properties by inhibiting the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
One of the advantages of using (Z)-3-bromo-N-(3-(4-phenylthiazol-2-yl)-2H-chromen-2-ylidene)aniline in lab experiments is its ability to inhibit the activity of specific enzymes and proteins, which can provide insights into the underlying mechanisms of certain diseases. Additionally, its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a promising compound for potential therapeutic applications. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on (Z)-3-bromo-N-(3-(4-phenylthiazol-2-yl)-2H-chromen-2-ylidene)aniline. One direction is to further investigate its potential use as a therapeutic agent for the treatment of diseases such as cancer, arthritis, and bacterial infections. Another direction is to explore its potential use in the development of organic electronics and optoelectronic devices. Additionally, further research can be conducted to improve the solubility of this compound in water, which can facilitate its use in certain lab experiments.
Synthesis Methods
The synthesis method of (Z)-3-bromo-N-(3-(4-phenylthiazol-2-yl)-2H-chromen-2-ylidene)aniline involves the reaction of 3-(4-phenylthiazol-2-yl)-2H-chromen-2-one with 3-bromoaniline in the presence of a base such as potassium carbonate. The reaction occurs in a solvent such as dimethylformamide and is heated under reflux conditions. The product is then purified using column chromatography to obtain this compound in a pure form.
Safety and Hazards
properties
IUPAC Name |
N-(3-bromophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15BrN2OS/c25-18-10-6-11-19(14-18)26-23-20(13-17-9-4-5-12-22(17)28-23)24-27-21(15-29-24)16-7-2-1-3-8-16/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKXDPILFBXAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=CC=CC=C4OC3=NC5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2762031.png)
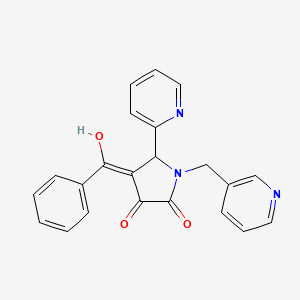
![N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2762033.png)
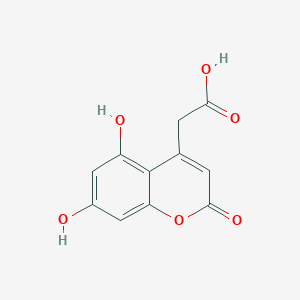
![N-[1-(3-bromophenyl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2762036.png)

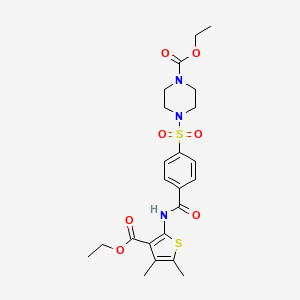
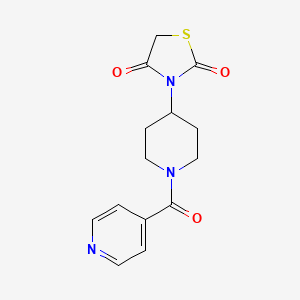
![4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone](/img/structure/B2762042.png)
